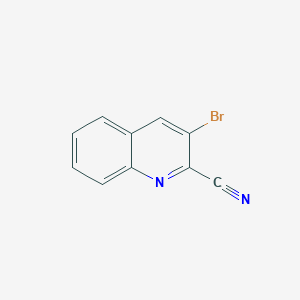![molecular formula C18H22O3 B1268545 [4-(1-Adamantyl)phenoxy]acetic acid CAS No. 52804-26-9](/img/structure/B1268545.png)
[4-(1-Adamantyl)phenoxy]acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related adamantylphenol derivatives, such as 2-(1-adamantyl)-4-bromophenol, which is a key intermediate of adapalene, has been achieved through the adamantylation of substituted phenols with adamantanols catalyzed by ion-exchange sulfonic acid resin in acetic acid. This process is notable for being waste-free except for the regeneration of the ion-exchange resin, highlighting an environmentally friendly approach to synthesizing adamantyl derivatives (Wang et al., 2012).
Molecular Structure Analysis
The crystal structures of related compounds, such as (2-carboxyphenoxy)acetic acid and its adducts, have been determined through X-ray diffraction, revealing intricate hydrogen bonding patterns that extend the molecule into one-dimensional polymers or hetero-dimer associations (Byriel et al., 1991).
Chemical Reactions and Properties
Self-acylation reactions involving 1-adamantylacetic acid in trifluoroacetic anhydride medium have led to the synthesis of 2,4-bis(1-adamantyl)acetoacetic acid and its derivatives. These reactions proceed through the formation of mixed anhydrides, demonstrating the versatility and reactivity of adamantylacetic acid derivatives (Kovalev et al., 2010).
Physical Properties Analysis
Studies on adamantyl-substituted phenolic polymers, including 4-(1-adamantyl)phenol synthesized via Friedel-Crafts reactions, have revealed that such polymers exhibit high glass transition temperatures and thermal stability, indicative of the impact of adamantyl substitution on the physical properties of phenolic polymers (Jensen et al., 1996).
Chemical Properties Analysis
The antimicrobial and anti-inflammatory activities of novel adamantane derivatives have been explored, demonstrating the biological relevance of adamantyl substitutions in enhancing the activity of pharmaceutical compounds. These studies highlight the potential for [4-(1-Adamantyl)phenoxy]acetic acid derivatives in medicinal chemistry applications (Al-Deeb et al., 2006).
Applications De Recherche Scientifique
Antitrypanosomal Activity
[4-(1-Adamantyl)phenoxy]acetic acid derivatives have demonstrated promising activity against trypanosomes. A study highlighted the synthesis of adamantane arylhydroxamic acids, including 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, which showed significant activity and low toxicity against trypanosomes, suggesting potential as antitrypanosomal agents (Foscolos et al., 2022).
Chemical Synthesis and Catalysis
The molecule has been involved in the development of cleaner chemical processes. For instance, its derivative, 2-(1-adamantyl)-4-bromophenol, was synthesized through a waste-free process using ion-exchange resin catalysis. This approach is significant for eco-friendly chemical synthesis (Wang et al., 2012).
Antimicrobial Properties
Compounds derived from [4-(1-Adamantyl)phenoxy]acetic acid have shown antimicrobial activities. A study synthesized 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol and its derivatives, which exhibited high antimicrobial activity, indicating their potential in antimicrobial drug development (Korotkii et al., 2009).
Synthesis of Polymeric Materials
The adamantyl group in the molecule is used in synthesizing polymeric materials. For example, electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted units have been developed. These polymers showed excellent solubility and thermal stability, making them suitable for advanced material applications (Hsiao et al., 2009).
Cancer Research
Adamantyl-substituted compounds related to [4-(1-Adamantyl)phenoxy]acetic acid have been studied for their effects on cancer cell growth and apoptosis. These studies provide insights into the development of new cancer therapeutics. For instance, adamantyl-substituted retinoid-derived molecules showed promising results in inducing apoptosis in cancer cells (Dawson et al., 2008).
Environmental Applications
The molecule has been referenced in studies related to environmental science, particularly in the adsorption of herbicides. A study on the adsorption of 2,4-dichlorophenoxy-acetic acid, a phenoxy herbicide, using activated carbon, provides insights into environmental remediation techniques (Aksu & Kabasakal, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c19-17(20)11-21-16-3-1-15(2-4-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWCHWGNONICJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347747 | |
| Record name | [4-(1-Adamantyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Adamantyl)phenoxy]acetic acid | |
CAS RN |
52804-26-9 | |
| Record name | [4-(1-Adamantyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



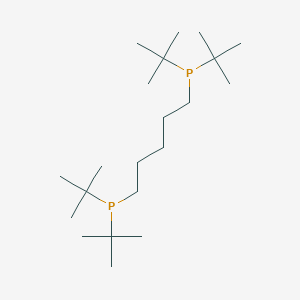
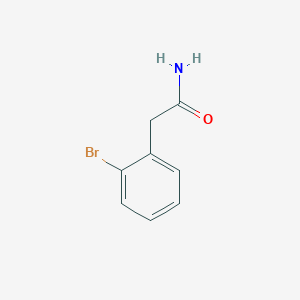
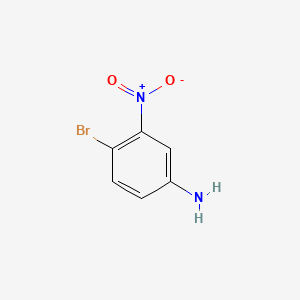
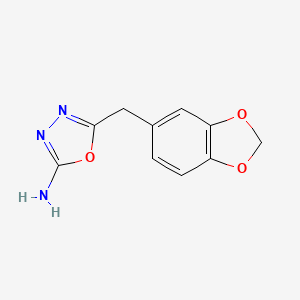
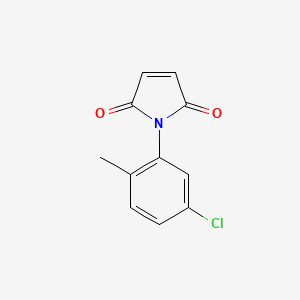
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)
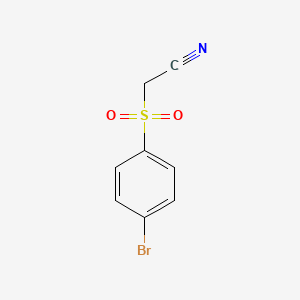
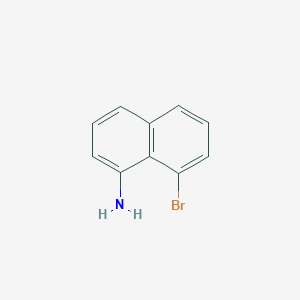
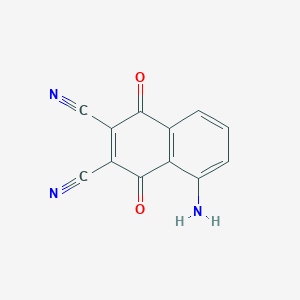
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)
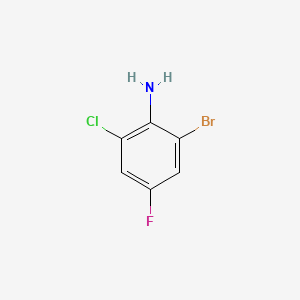
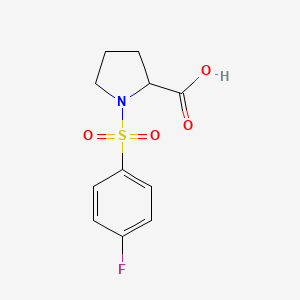
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)
